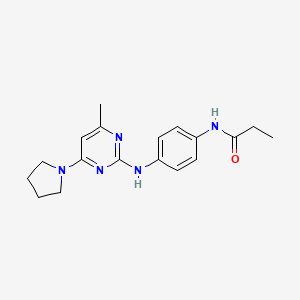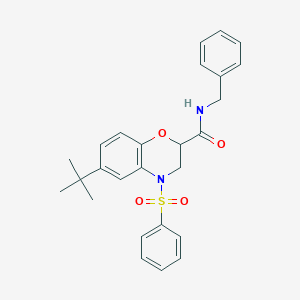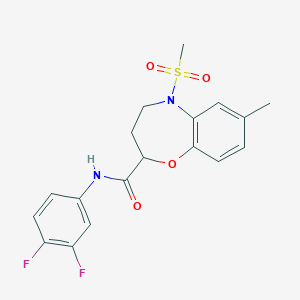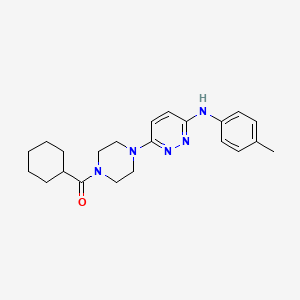
N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)propionamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a pyrimidine core, which is further connected to a phenyl group and a propionamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)propionamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloropyrimidine with pyrrolidine to form the pyrrolidinylpyrimidine intermediate. This intermediate is then reacted with 4-aminophenylpropionamide under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like trifluoroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and higher yields. Additionally, the use of automated synthesis platforms can further enhance the efficiency and reproducibility of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)propionamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine or phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted in polar aprotic solvents like DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)propionamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core can bind to active sites of enzymes, inhibiting their activity. Additionally, the pyrrolidine ring may enhance the compound’s binding affinity and selectivity towards certain receptors, modulating their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares the pyrrolidine-pyrimidine core but lacks the phenyl and propionamide groups.
4-methyl-6-(pyrrolidin-1-yl)pyrimidine: Similar structure but without the amino and phenylpropionamide substituents.
Uniqueness
N-(4-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)phenyl)propionamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the pyrrolidine ring enhances its pharmacokinetic profile, while the phenylpropionamide moiety contributes to its biological activity and specificity .
Eigenschaften
Molekularformel |
C18H23N5O |
|---|---|
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]propanamide |
InChI |
InChI=1S/C18H23N5O/c1-3-17(24)20-14-6-8-15(9-7-14)21-18-19-13(2)12-16(22-18)23-10-4-5-11-23/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,24)(H,19,21,22) |
InChI-Schlüssel |
CRRHZLDLFNIPIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)NC1=CC=C(C=C1)NC2=NC(=CC(=N2)N3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11246875.png)
![1,1'-[6-(3-methoxyphenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]dipropan-1-one](/img/structure/B11246893.png)

![1,1'-[3,6-bis(4-chlorophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11246921.png)
![6-ethyl-N-[2-(propylcarbamoyl)phenyl]-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11246923.png)

![2-Ethyl-N-(4-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]amino}phenyl)butanamide](/img/structure/B11246931.png)

![N-(2H-1,3-Benzodioxol-5-YL)-2-({5-[(cyclohexylcarbamoyl)amino]-1,3,4-thiadiazol-2-YL}sulfanyl)acetamide](/img/structure/B11246944.png)
![2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine](/img/structure/B11246947.png)
![7-methyl-5-(methylsulfonyl)-N-[4-(propan-2-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11246949.png)
![4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]pyridazin-3-YL}morpholine](/img/structure/B11246953.png)

![2-({4-methyl-5-[1-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B11246956.png)
